
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with a 3-chloro-2,3-dimethylbutan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl typically involves the following steps:
Preparation of 3-chloro-2,3-dimethylbutane: This intermediate can be synthesized by chlorination of 2,3-dimethylbutane using chlorine gas under UV light.
Coupling Reaction: The 3-chloro-2,3-dimethylbutane is then coupled with biphenyl using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl would involve scaling up the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,3-dimethylbutan-2-yl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the biphenyl core.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include dechlorinated compounds or modified biphenyl derivatives.
Applications De Recherche Scientifique
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2,3-dimethylbutane: A simpler analog with similar structural features.
1,1’-Biphenyl: The core structure without the substituted group.
3-Chloro-2,3-dimethylbutane: The precursor used in the synthesis of the target compound.
Uniqueness
4-(3-Chloro-2,3-dimethylbutan-2-yl)-1,1’-biphenyl is unique due to the specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
61221-50-9 |
|---|---|
Formule moléculaire |
C18H21Cl |
Poids moléculaire |
272.8 g/mol |
Nom IUPAC |
1-(3-chloro-2,3-dimethylbutan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C18H21Cl/c1-17(2,18(3,4)19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,1-4H3 |
Clé InChI |
YVFQNNOZWXSRAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


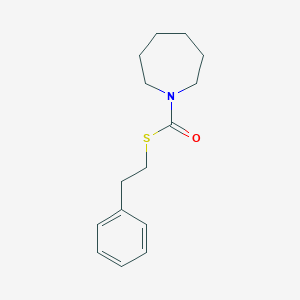
![(3R,4R)-3-[1-(Trimethylsilyl)ethenyl]-4-[(trimethylsilyl)oxy]cyclohexan-1-one](/img/structure/B14590112.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
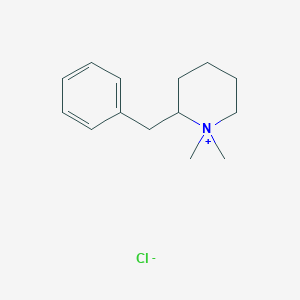
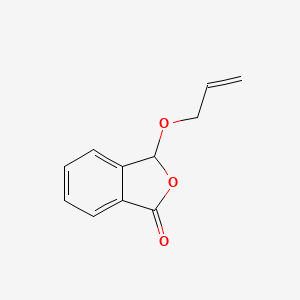
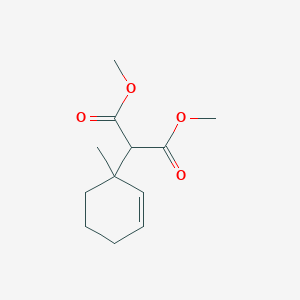

![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)

![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
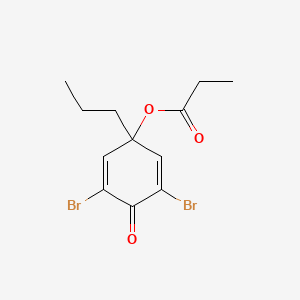
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)

